PDE6 Selectivity Over PDE5: Zaprinast Retains Sub-Micromolar PDE6 Inhibition Unlike Sildenafil
Zaprinast is a potent inhibitor of PDE6 (IC₅₀ = 0.15 μM) , a property critical for studies involving retinal phototransduction or visual side effects of PDE5 inhibitors. In contrast, sildenafil is a weak inhibitor of PDE6 (IC₅₀ = 34 nM for PDE6, but with >4,000-fold selectivity for PDE5) [1], making Zaprinast the preferred tool compound when robust PDE6 inhibition is required without the confounding effects of ultra-potent PDE5 blockade.
| Evidence Dimension | PDE6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.15 μM |
| Comparator Or Baseline | Sildenafil: 34 nM (IC₅₀ for PDE6, but with >4,000-fold selectivity for PDE5) |
| Quantified Difference | Zaprinast is approximately 4.4-fold less potent at PDE6 than sildenafil, but its PDE5/PDE6 selectivity ratio is only ~5, compared to sildenafil's >4,000, making Zaprinast a more balanced dual PDE5/6 inhibitor. |
| Conditions | In vitro enzyme inhibition assays using recombinant human PDE isoforms. |
Why This Matters
Procurement of Zaprinast is essential for experiments where PDE6 inhibition is a desired outcome or confounding variable, as its balanced PDE5/6 profile is not replicated by clinically optimized PDE5 inhibitors.
- [1] Ballard SA, et al. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. J Urol. 1998;159(6):2164-71. PMID: 9598563. View Source
